6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound classified under the benzopyran family. This compound is characterized by a bromine atom at the 6th position and a hydroxyl group at the 4th position of the dihydrobenzopyran ring. Benzopyrans are notable for their diverse biological activities and potential therapeutic applications, making compounds like 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol significant in medicinal chemistry and organic synthesis .
The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves a bromination reaction of a suitable precursor. Common methods include:
For industrial applications, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product .
The molecular structure of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be represented as follows:
The structure features:
This configuration contributes to its unique chemical properties and reactivity .
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can participate in several chemical reactions:
From these reactions, several derivatives can be synthesized:
Substitution reactions can lead to a variety of substituted benzopyrans depending on the nucleophile used .
The mechanism of action for 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets:
These interactions may influence various biological pathways, potentially leading to therapeutic effects .
Key physical properties include:
Relevant chemical properties include:
The compound's stability under various conditions and its reactivity profile make it a valuable intermediate in synthetic chemistry .
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific applications:
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol represents a structurally specialized chroman derivative within the benzopyran chemical family. Its systematic IUPAC name explicitly defines the core chroman ring system (3,4-dihydro-2H-1-benzopyran) with bromine at the 6-position, methyl groups at C2, and a hydroxyl moiety at C4. The "2,2-dimethyl" designation indicates quaternary carbon substitution that imposes conformational restraint on the heterocyclic ring, while "3,4-dihydro" specifies partial saturation distinguishing it from fully aromatic chromenes or coumarins [1] . This compound is alternatively designated as 6-bromo-2,2-dimethyl-4-chromanol, emphasizing its classification as a substituted chromanol derivative [2].
Stereochemical Complexity: The C4 hydroxyl-bearing carbon introduces chirality, giving rise to (4R) and (4S) enantiomers. This stereogenic center significantly influences biological interactions, as evidenced by research on related enantiopure chromanols like (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol (PubChem CID: 15420540) and (4R)-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 120523-16-2) [3] [4]. The presence of bromine, a heavy halogen, enhances molecular polarizability and influences electron distribution across the aromatic ring, impacting binding affinity in biological targets.
Structural Analogues and Derivatives: The ketone precursor, 6-bromo-2,2-dimethylchroman-4-one (CAS: 99853-21-1), shares the core brominated chroman scaffold but features a 4-carbonyl group instead of the 4-hydroxyl functionality. This derivative exhibits a molecular weight of 255.11 g/mol and is typically stored under dry, cool conditions (2-8°C) . Other positional isomers identified in chemical inventories include 7-bromo- and 8-bromo-2,2-dimethylchroman-4-one, illustrating the specificity of the 6-bromo substitution pattern [1].
Table 1: Nomenclature and Identifiers of Key Benzopyran Derivatives
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | Not specified | C₁₁H₁₃BrO₂ | 257.13 | 6-Br, 2,2-diCH₃, 4-OH |
6-Bromo-2,2-dimethylchroman-4-one | 99853-21-1 | C₁₁H₁₁BrO₂ | 255.11 | 6-Br, 2,2-diCH₃, 4-C=O |
(4S)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol | Referenced in PubChem | C₉H₉BrO₂ | 229.08 | 6-Br, 4-OH (S-configuration) |
(4R)-3,4-Dihydro-2H-1-benzopyran-4-ol | 120523-16-2 | C₉H₁₀O₂ | 150.17 | Unsubstituted (R-configuration) |
Substituted benzopyrans, particularly dihydro-2H-benzo[b]pyrans (chromans), have been investigated for decades as privileged scaffolds in cardiovascular and metabolic therapeutics. Patent literature reveals that trans-disubstituted 3,4-dihydro-2H-benzo[b]pyran derivatives were specifically engineered for vascular relaxation properties. These compounds demonstrated efficacy in hypertension, angina pectoris, and heart failure models through mechanisms involving smooth muscle dilation [8]. The strategic incorporation of halogen atoms, particularly bromine, at the 6- or 8-positions of the chroman ring emerged as a critical structure-activity relationship (SAR) strategy to optimize receptor affinity and metabolic stability.
Evolution of Structural Features: Early chroman-based drug candidates prioritized substitutions at C2, C3, and C4. The introduction of 2,2-dimethyl groups conferred conformational stability by locking the ring in a boat conformation, while C4 hydroxylation enabled stereospecific interactions with targets. Bromination of the aromatic ring—particularly at C6—proved advantageous for electronic effects and π-stacking interactions in binding pockets. This design principle is exemplified in advanced analogs like 3-bromo-3,4-dihydro-2,2-dimethyl-7-methoxy-6-(p-tolylsulfonyl)-2H-benzo[b]pyran-4-ol, which utilized bromination to enhance pharmacological activity [8].
Modern Applications: Contemporary research extends benzopyran scaffolds into new therapeutic areas. Aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamide derivatives, structurally related to brominated chromans, have been patented as potent agonists of the nuclear receptor RORγt (Retinoic acid receptor-related Orphan Receptor gamma t). These compounds modulate immune and metabolic pathways relevant to autoimmune diseases and cancer [9]. The retention of the oxygen heterocycle core and strategic halogen placement in these molecules underscores the enduring medicinal value of engineered benzopyrans.
Table 2: Therapeutic Applications of Engineered Benzopyran Derivatives
Therapeutic Area | Structural Features | Biological Target | Key Compound Examples |
---|---|---|---|
Cardiovascular | 2,2-Dialkyl, 4-hydroxy, 6/8-halo substitution | Vascular smooth muscle | Trans-6-bromo-3,4-dihydro-2,2-dimethyl-4-hydroxy derivatives |
Immunomodulation | Fused [1,4]oxazine-sulfonamide, halo-aryl substitutions | RORγt nuclear receptor | Aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamides |
Metabolic Disease | 3-Sulfonyl, 6-bromo, 4-keto substitutions | Undisclosed metabolic targets | 6-Bromo-2,2-dimethylchroman-4-one analogs |
The enduring exploration of brominated chroman derivatives highlights their structural versatility in drug design. As synthetic methodologies advance, particularly in asymmetric synthesis and halogen-selective functionalization, these scaffolds continue to offer new avenues for addressing complex disease targets.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1